4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a chemical compound with the molecular formula C15H11ClN4O2S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, pyridinyl, and pyrimidinyl rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(3-pyridinyl)-4-pyrimidinamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Cyclization Reactions: The pyridinyl and pyrimidinyl rings can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as carbonic anhydrase IX, which is implicated in cancer.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
- 4-chloro-N-(pyridin-3-yl)benzenesulfonamide
- 4-chloro-N-(pyridin-4-yl)benzenesulfonamide
Uniqueness
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is unique due to the presence of both pyridinyl and pyrimidinyl rings, which enhance its binding affinity and specificity towards certain biological targets. This dual-ring structure also contributes to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-chloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-12-3-5-13(6-4-12)23(21,22)20-14-7-9-18-15(19-14)11-2-1-8-17-10-11/h1-10H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRZCXONCOIHBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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